Avenanthramide A

Description

This compound has been reported in Avena sativa with data available.

Structure

3D Structure

Properties

IUPAC Name |

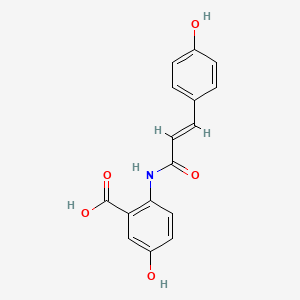

5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMNWHANDITDB-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316626 | |

| Record name | Avenanthramide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108605-70-5 | |

| Record name | Avenanthramide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108605-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenanthramide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108605-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVENANTHRAMIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1I8LE060C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 °C | |

| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Avenanthramide A: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide A (AVA-A) is a phenolic alkaloid predominantly found in oats (Avena sativa) that has garnered significant interest within the scientific community for its diverse biological activities. Structurally, it is an amide conjugate of p-coumaric acid and 5-hydroxyanthranilic acid. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its antioxidant and anti-inflammatory mechanisms. Detailed experimental protocols for assessing these activities are provided, along with a visualization of its interaction with the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically known as 5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid.[1] It belongs to a class of compounds known as avenanthramides, which are characterized by a substituted anthranilic acid moiety linked to a hydroxycinnamic acid via an amide bond.[2]

The structure of this compound consists of two key components:

-

A 5-hydroxyanthranilic acid moiety: This provides the benzoic acid backbone with amino and hydroxyl substitutions.

-

A p-coumaric acid moiety: This hydroxycinnamic acid is linked to the amino group of the 5-hydroxyanthranilic acid.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | [1] |

| Synonyms | Avenanthramide 2p, Avenanthramide Bp, N-(4′-Hydroxy-(E)-cinnamoyl)-5-hydroxyanthranilic acid | [1][3] |

| CAS Number | 108605-70-5 | [1][3][4] |

| Molecular Formula | C₁₆H₁₃NO₅ | [1][3][4] |

| Molecular Weight | 299.28 g/mol | [3][4] |

| Appearance | Solid, White to light brown | [5] |

| Melting Point | 258 °C | [4] |

| Solubility | Soluble in methanol, DMSO, ethyl acetate, diethyl ether, and aqueous acetone.[1][3] Relatively insoluble in chloroform and benzene.[1] Water solubility is pH-dependent.[1] | |

| XLogP3 | 2.6 | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Reference(s) |

| Mass Spectrometry (LC-ESI-qToF, Positive Ion Mode) | m/z (intensity): 147.044128 (63776), 119.049248 (10244), 148.047256 (6148), 120.051834 (1212), 257.248749 (1104) | [6] |

| ¹H NMR | Data not explicitly available in the searched literature. Characterization is often done by comparison to synthesized standards and related avenanthramide compounds. | |

| ¹³C NMR | Data not explicitly available in the searched literature. Characterization is often done by comparison to synthesized standards and related avenanthramide compounds. |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied.

Antioxidant Activity

Avenanthramides are potent antioxidants, with the capacity to scavenge free radicals.[7][8] The antioxidant activity of this compound is attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines.

The proposed mechanism of action involves the allosteric inhibition of IκB Kinase β (IKKβ).[9] By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory target genes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant and anti-inflammatory properties of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the decrease in absorbance is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a methanolic solution of DPPH (e.g., 0.3 mol·l⁻¹).[5]

-

In a 96-well microplate, add 25 µl of various concentrations of this compound to the wells.[5]

-

Add 100 µl of the DPPH solution to each well.[5]

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a wavelength between 515-520 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity. Trolox can be used as a standard for comparison.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Principle: The pre-formed ABTS•+ has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is monitored spectrophotometrically.

-

Protocol:

-

Prepare the ABTS•+ radical solution by reacting a 7 µmol·l⁻¹ ABTS solution with 2.45 µmol·l⁻¹ ammonium persulfate and incubating in the dark for 12-16 hours.[5]

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer) to an absorbance of ~0.7 at 630 nm.[5]

-

Add a small volume of various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation period (e.g., 6 minutes), measure the absorbance at 630 nm.[5]

-

Calculate the percentage of inhibition of absorbance. Trolox is typically used as a reference standard.

-

Anti-inflammatory Activity Assays

This assay quantifies the activation of the p65 subunit of NF-κB by measuring its ability to bind to a specific DNA sequence.

-

Principle: An ELISA-based assay where nuclear extracts from treated cells are incubated in microplates coated with an oligonucleotide containing the NF-κB consensus site. The bound p65 subunit is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

-

Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., human keratinocytes like HaCaT) in 96-well plates.[1] Pre-treat the cells with various concentrations of this compound for 1 hour.[1]

-

Inflammatory Stimulus: Induce inflammation by treating the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for 30 minutes.[1]

-

Nuclear Extract Preparation: Lyse the cells to release cytoplasmic contents and then extract the nuclear proteins using a high-salt buffer.[1]

-

ELISA-Based DNA-Binding Assay: Perform the assay according to the manufacturer's instructions of a commercial NF-κB p65 transcription factor assay kit.[1] Measure the absorbance at 450 nm.[1]

-

This assay measures the level of the pro-inflammatory chemokine IL-8 secreted by cells.

-

Principle: A sandwich ELISA is used to quantify the amount of IL-8 in the cell culture supernatant.

-

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., HaCaT) in 24-well plates.[1] Pre-treat with different concentrations of this compound for 1 hour.[1]

-

Inflammatory Stimulus: Stimulate the cells with a pro-inflammatory agent like TNF-α (e.g., 10 ng/mL) for 24 hours to induce IL-8 production.[1]

-

Sample Collection: Collect the cell culture supernatants.[1]

-

ELISA: Perform the IL-8 ELISA according to the manufacturer's protocol.

-

Visualizations

Chemical Structure of this compound

Caption: A simplified representation of the chemical structure of this compound.

This compound Inhibition of the NF-κB Signaling Pathway

Caption: this compound inhibits the NF-κB pathway by targeting the IKK complex.

Conclusion

This compound is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its defined chemical structure and mechanism of action, particularly its inhibition of the NF-κB pathway, make it a compelling candidate for further investigation in the development of new therapeutic agents and functional food ingredients. The data and protocols presented in this guide offer a solid foundation for researchers and professionals to build upon in their exploration of this compound and its potential applications.

References

- 1. Avenanthramide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Coumalic acid(500-05-0) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0211265) [np-mrd.org]

Avenanthramide A: A Comprehensive Technical Guide to its Natural Sources, Concentration, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a unique group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.).[1][2][3][4][5] These compounds have garnered significant attention from the scientific community due to their potent antioxidant, anti-inflammatory, anti-itch, and anti-proliferative properties.[1][4][5] Avenanthramide A, specifically, is one of the most common forms, alongside avenanthramides B and C. This technical guide provides an in-depth overview of the natural sources and concentration of this compound, detailed experimental protocols for its analysis, and a visualization of its role in cellular signaling pathways.

Data Presentation: Concentration of Avenanthramides in Oats

The concentration of avenanthramides, including this compound, in oats is highly variable and influenced by several factors such as oat cultivar, growing conditions, and processing methods.[2][6][7] The following tables summarize the quantitative data on avenanthramide concentrations from various studies.

| Oat Material | Total Avenanthramides (mg/kg) | This compound (µg/g) | Reference |

| Finnish Husked Oat Cultivars | 26.7 - 185 | - | [2] |

| Five Oat Cultivars | 25 - 407 | - | [2][7] |

| Wild Hexaploid A. sterilis L. | up to 1825 | - | [8] |

| Naked Oat cv. 'Numbat' | 586 | - | [8] |

| Oat Flakes (Whole Grain) | 26 - 27 µg/g | - | [3] |

| Oat Bran | 13 µg/g | - | [3] |

| Crude Milling Oat Products | 37 - 94 µg/g | - | [2] |

| Refined Oat Products | 2 - 30 µg/g | - | [2] |

| Germinated Zaohua Oats (Day 5) | 153.51 ± 4.08 µg/g | - | [9] |

| Germinated Bayou Oats (Day 5) | 126.30 ± 3.33 µg/g | - | [9] |

| Oat Cultivar (Finnish) | Total Avenanthramides (mg/kg) | Avenanthramides 2p (A) (mg/kg) | Reference |

| Avetron | 26.7 ± 1.44 | 10.3 ± 0.53 | [6] |

| Viviana | 185 ± 12.5 | 69.1 ± 4.65 | [6] |

Experimental Protocols

Extraction of Avenanthramides from Oats

A common method for extracting avenanthramides from oat samples involves solvent extraction. The following protocol is adapted from Bryngelsson et al. (2002) as cited in Multari et al. (2018).[6][10]

Materials:

-

Milled oat samples

-

80% Methanol

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

Methanol (for reconstitution)

-

PTFE membrane filters (0.45 µm)

Procedure:

-

Weigh 5.0 g of the milled oat sample.

-

Add 35 mL of 80% methanol to the sample.

-

Stir the mixture for 30 minutes at room temperature using a magnetic stirrer.

-

Centrifuge the sample at 600 x g for 10 minutes at 18°C.

-

Collect the supernatant.

-

Repeat the extraction (steps 2-5) on the remaining pellet.

-

Combine the supernatants and dry them under reduced pressure at a temperature not exceeding 40°C.

-

Dissolve the dried extract in 2 mL of methanol.

-

Filter the solution through a PTFE membrane filter.

-

The filtered extract is now ready for HPLC analysis.

Quantification of Avenanthramides by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound and other avenanthramides is typically performed using HPLC with a Diode Array Detector (DAD). The following is a general method adapted from Mattila et al. (2005) as cited in Multari et al. (2018).[6][10]

Instrumentation:

-

Agilent 1100 HPLC system or equivalent

-

Diode Array Detector (DAD)

-

Phenomenex Kinetex C18 column (100 × 3.0 mm; 5 µm i.d.; 100 Å) or equivalent

-

Column oven

Chromatographic Conditions:

-

Mobile Phase A: 0.05 M phosphate buffer (pH 2.4)

-

Mobile Phase B: Methanol

-

Gradient: 5–60% B in 50 minutes; 60–90% B in 6 minutes

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35°C

-

Detection Wavelength: 350 nm

Quantification: this compound (2p) is quantified by comparing its peak area to a calibration curve generated from a pure standard of this compound.

Mandatory Visualizations

Signaling Pathways

Avenanthramides have been shown to modulate several key signaling pathways involved in inflammation and cellular protection.

Caption: Modulation of the PI3K/AKT/Nrf2/GSK-3β signaling pathway by avenanthramides.

Caption: Inhibition of the NF-κB signaling pathway by avenanthramides.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from oat samples.

Caption: General workflow for this compound analysis from oats.

References

- 1. Avenanthramide - Wikipedia [en.wikipedia.org]

- 2. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 4. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogrev.com [phcogrev.com]

- 6. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avenanthramides: Unique Bioactive Substances of Oat Grain in the Context of Cultivar, Cropping System, Weather Conditions and Other Grain Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Anti-inflammatory Properties of Avenanthramide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramide A (Avn A), a unique polyphenol found exclusively in oats (Avena sativa), has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a primary focus on its modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades involved. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. The pursuit of novel anti-inflammatory agents with favorable safety profiles is a critical area of pharmacological research. Avenanthramides (Avns), a class of phenolic alkaloids present in oats, have emerged as promising candidates. Among them, this compound has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models. This guide focuses on the core mechanisms of this compound's anti-inflammatory action, providing a technical foundation for further investigation and drug development efforts.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary anti-inflammatory mechanism of this compound is its potent inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response.[1][2][3] NF-κB activation is a critical step in the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

This compound exerts its inhibitory effect at multiple points within the NF-κB cascade:

-

Inhibition of IκB Kinase (IKK) Activity: Avenanthramides have been shown to act as allosteric inhibitors of the IκB kinase (IKK) complex, particularly IKKβ.[1][3] By binding to IKKβ, this compound reduces its kinase activity, thereby preventing the phosphorylation of the inhibitory protein IκBα.[4][5]

-

Prevention of IκBα Degradation: The phosphorylation of IκBα by IKK targets it for ubiquitination and subsequent degradation by the proteasome. By inhibiting IKK, this compound prevents IκBα degradation, causing it to remain bound to NF-κB in the cytoplasm.[5]

-

Inhibition of NF-κB Nuclear Translocation: With IκBα remaining intact, the nuclear localization signal of NF-κB is masked, preventing its translocation from the cytoplasm to the nucleus.[2][6] This sequestration in the cytoplasm is a key step in inhibiting the inflammatory cascade.

-

Reduced Transcription of Pro-inflammatory Genes: By blocking the nuclear translocation of NF-κB, this compound effectively prevents it from binding to the promoter regions of target genes, leading to a significant reduction in the transcription and subsequent expression of pro-inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[3][4][5]

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

In addition to its profound effects on the NF-κB pathway, this compound also modulates the MAPK signaling cascades, which are crucial in transducing extracellular signals into cellular responses, including inflammation. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Studies have indicated that avenanthramides can suppress the phosphorylation, and thus the activation, of key MAPK pathway components, including p38, ERK, and JNK, in response to inflammatory stimuli. This inhibition contributes to the overall anti-inflammatory effect by reducing the expression of various inflammatory mediators.

Signaling Pathway Diagram: MAPK Inhibition by this compound

Caption: MAPK signaling pathways and the inhibitory effects of this compound.

Quantitative Data on Anti-inflammatory Effects

Table 1: Inhibition of NF-κB Activation by Avenanthramides

| Avenanthramide | Cell Line | Stimulus | Assay | Endpoint | Result | Reference |

| Avns (A, B, C) | C2C12 | tBHP | Luciferase Reporter | NF-κB Activity | 50% reduction | [3][7][8] |

| Avn-c, 2f, 2p | C2C12 | TNF-α | Luciferase Reporter | NF-κB Activation | EC50: 64.3, 29.3, 9.10 μM | [9] |

Table 2: Inhibition of Pro-inflammatory Mediators by Avenanthramides

| Avenanthramide | Cell Line/Model | Stimulus | Mediator | Assay | Result | Reference |

| Avns (A, B, C) | C2C12 | tBHP | COX-2 Protein | Western Blot | 50% reduction | [3][7][8] |

| CH3-Avn-c | HAEC | IL-1β | IL-6, IL-8, MCP-1 | ELISA, RT-PCR | Dose-dependent decrease | [4][5] |

| Avn A, C (100 µM) | A549 | EGF | COX-2 | Western Blot | Significant inhibition | [1] |

| Avn C (100, 200 µM) | 2DD Fibroblasts | H2O2 | IL-6, IL-8, TNF-α mRNA | qRT-PCR | Significant reduction | [10] |

| Avn C (100, 200 µM) | 2DD Fibroblasts | TNF-α | IL-1β, IL-6, IL-8 mRNA | qRT-PCR | Significant reduction | [10] |

Note: this compound is also referred to as Avn-A or 2p. Avenanthramide C is also referred to as Avn-C or 2c.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of this compound's anti-inflammatory properties. Specific details may vary between laboratories and reagent manufacturers.

Cell Culture

-

Human Aortic Endothelial Cells (HAEC): HAECs are cultured in Endothelial Cell Growth Medium. Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 2-3 days, and cells are passaged at approximately 80-90% confluency.

-

C2C12 Myoblasts: C2C12 cells are cultured in DMEM supplemented with 10% fetal bovine serum. For differentiation into myotubes, the medium is switched to DMEM with 2% horse serum upon reaching confluency.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Treatment: After 24-48 hours, cells are pre-treated with various concentrations of this compound for a specified time before being stimulated with an inflammatory agent (e.g., TNF-α, IL-1β).

-

Lysis: Cells are washed with PBS and lysed using a specific lysis buffer.

-

Luminometry: The cell lysate is transferred to a luminometer plate, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase enzyme produced, is measured.

-

Data Analysis: Luminescence values are normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration) to account for variations in transfection efficiency and cell number.

Western Blotting for Phosphorylated Proteins (IKK, IκBα, p38, ERK, JNK)

This technique is used to detect the phosphorylation status of specific proteins.

-

Cell Lysis: Cells are treated as described above and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-IKKβ).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system.

-

Normalization: The membrane is often stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein to normalize for protein loading.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is used to quantify the concentration of secreted cytokines (e.g., IL-6, IL-8) in the cell culture supernatant.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants and a series of known standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody that binds to a different epitope on the cytokine is added.

-

Streptavidin-HRP: Streptavidin conjugated to HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A colorimetric substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is read at a specific wavelength using a microplate reader.

-

Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Immunofluorescence for NF-κB Translocation

This method visualizes the subcellular localization of NF-κB.

-

Cell Culture: Cells are grown on coverslips.

-

Treatment: Cells are treated with this compound and an inflammatory stimulus.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and then permeabilized (e.g., with Triton X-100) to allow antibody entry.

-

Immunostaining: Cells are incubated with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nuclei are counterstained with a fluorescent dye (e.g., DAPI).

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Analysis: The images are analyzed to determine the extent of co-localization of the NF-κB signal with the nuclear stain, providing a measure of nuclear translocation.

Experimental Workflow Diagram

Caption: A general experimental workflow for studying this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties primarily through the potent inhibition of the NF-κB signaling pathway and modulation of MAPK cascades. Its ability to suppress the production of key pro-inflammatory cytokines and enzymes highlights its therapeutic potential for a range of inflammatory conditions.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the efficacy and pharmacokinetic properties of avenanthramide-based compounds.

-

In Vivo Efficacy: Comprehensive studies in relevant animal models of inflammatory diseases are necessary to validate the in vitro findings.

-

Safety and Toxicology: Rigorous evaluation of the safety profile of this compound and its derivatives is crucial for clinical translation.

-

Bioavailability and Formulation: Developing formulations that enhance the bioavailability of this compound will be critical for its therapeutic application.

This technical guide provides a solid foundation for understanding the anti-inflammatory actions of this compound, paving the way for further research and development in this promising area.

References

- 1. Pharmacological and In Silico Analysis of Oat Avenanthramides as EGFR Inhibitors: Effects on EGF-Induced Lung Cancer Cell Growth and Migration [mdpi.com]

- 2. Effects of Avenanthramide on the Small Intestinal Damage through Hsp70-NF-κB Signaling in an Ovalbumin-Induced Food Allergy Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. researchgate.net [researchgate.net]

- 5. Avenanthramides, polyphenols from oats, inhibit IL-1beta-induced NF-kappaB activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytoprotective effects of Avenathramide C against oxidative and inflammatory stress in normal human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: Avenanthramide A as a Phytoalexin in Oat (Avena sativa L.)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids unique to oats, playing a pivotal role in the plant's defense against pathogenic invaders. Among these, avenanthramide A stands out as a key phytoalexin, a low molecular weight antimicrobial compound synthesized de novo in response to biotic and abiotic stress. This technical guide provides an in-depth exploration of the role of this compound as a phytoalexin in oats, detailing its biosynthesis, antifungal activity, the signaling pathways governing its production, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical ecology of plant defense and the potential applications of these natural compounds.

Biosynthesis of this compound

The biosynthesis of this compound is an elegant example of the convergence of the shikimate and phenylpropanoid pathways, leading to the production of a potent defense compound. The pathway is initiated by the synthesis of the two primary precursors: 5-hydroxyanthranilic acid and p-coumaric acid.

The key enzymatic steps in the biosynthesis of this compound are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid, the entry point into the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to form p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA:Hydroxyanthranilate N-hydroxycinnamoyl Transferase (HHT): This is a crucial enzyme that catalyzes the condensation of p-coumaroyl-CoA with 5-hydroxyanthranilic acid to form this compound.

The biosynthesis of other major avenanthramides, such as B and C, follows a similar pathway, utilizing caffeoyl-CoA and feruloyl-CoA as substrates for HHT. Interestingly, avenanthramide B is synthesized through the methylation of avenanthramide C by a caffeoyl-CoA O-methyltransferase (CCoAOMT)[1].

Data Presentation: Quantitative Analysis of this compound

The accumulation of this compound is significantly induced in oat tissues upon pathogen attack or treatment with elicitors. The following tables summarize the quantitative data on this compound concentrations under various conditions.

Table 1: this compound Concentration in Oat Cultivars

| Oat Cultivar | Tissue | This compound Concentration (µg/g dry weight) | Reference |

| 'Viviana' | Husked Oat | 185 ± 12.5 (Total AVNs) | [2] |

| 'Avetron' | Husked Oat | 26.7 ± 1.44 (Total AVNs) | [2] |

| TATRAN | Germinated (8 days) | 610.13 (Total AVNs) | [3] |

Table 2: Induction of this compound by Elicitors

| Elicitor | Oat Tissue | Treatment Duration | Fold Increase in this compound | Reference |

| Methyl Jasmonate & Abscisic Acid | Germinating Oats | 3 days | Synergistic increase to 1505.3 mg/kg FW (Total AVNs) | [4] |

| Benzothiadiazole (BTH) | Seedling Leaves | 48 hours | Significant increase | |

| Calcium Ionophore A23187 | Leaves | - | 2.2 times | [2] |

Table 3: Antifungal Activity of Avenanthramides

| Avenanthramide | Fungal Pathogen | Activity Metric | Value | Reference |

| Avenanthramides (general) | Puccinia coronata | Spore Germination Inhibition | Demonstrated | [5] |

| Avenanthramide-C | - | Antioxidant Activity | Highest among A, B, and C |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Oat Leaves

This protocol is adapted from methodologies described in the scientific literature for the analysis of avenanthramides.

1. Sample Preparation: a. Harvest oat leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. b. Lyophilize the frozen leaves and grind them into a fine powder using a mortar and pestle or a ball mill.

2. Extraction: a. Weigh approximately 100 mg of the dried powder into a microcentrifuge tube. b. Add 1 ml of 80% methanol (v/v) to the tube. c. Vortex the mixture vigorously for 1 minute. d. Place the tube in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 13,000 x g for 10 minutes. f. Carefully transfer the supernatant to a new tube. g. Repeat the extraction process (steps b-f) on the pellet and combine the supernatants.

3. Quantification by High-Performance Liquid Chromatography (HPLC): a. Evaporate the combined methanolic extracts to dryness under a stream of nitrogen or using a vacuum concentrator. b. Re-dissolve the residue in a known volume (e.g., 200 µl) of 80% methanol. c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial. d. Inject 10-20 µl of the filtered sample onto a C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm). e. Use a gradient elution system with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might be:

- 0-5 min: 10% B

- 5-25 min: 10-90% B

- 25-30 min: 90% B

- 30-35 min: 90-10% B

- 35-40 min: 10% B f. Set the flow rate to 1.0 ml/min. g. Detect this compound using a UV detector at approximately 340 nm. h. Quantify the concentration of this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Protocol 2: In Vitro Antifungal Bioassay against Rust Fungi

This protocol provides a general framework for assessing the antifungal activity of this compound against biotrophic fungi like Puccinia coronata.

1. Spore Collection: a. Collect fresh urediniospores from infected oat leaves.

2. Spore Germination Assay: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO). b. Prepare a series of dilutions of the this compound stock solution in a germination buffer (e.g., sterile water or a solution containing a germination stimulant like nonanoic acid). c. Suspend the collected urediniospores in each dilution to a final concentration of approximately 1 x 10^5 spores/ml. d. As a control, suspend spores in the germination buffer containing the same concentration of the solvent used for the stock solution. e. Pipette a small aliquot (e.g., 20 µl) of each spore suspension onto a glass slide or into the well of a microtiter plate. f. Incubate the slides or plates in a humid chamber in the dark at a temperature optimal for spore germination (e.g., 18-22°C) for 6-12 hours. g. After incubation, stop germination by adding a drop of lactophenol cotton blue. h. Observe the spores under a microscope and count the number of germinated and non-germinated spores in at least three different fields of view for each treatment. i. Calculate the percentage of germination inhibition for each concentration of this compound compared to the control. j. The IC50 value (the concentration that inhibits 50% of spore germination) can be determined by plotting the percentage of inhibition against the logarithm of the concentration.

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathway for this compound Biosynthesis

The induction of this compound biosynthesis is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or elicitors at the plant cell surface. This recognition triggers a cascade of intracellular signaling events.

Caption: Signaling cascade for the induction of this compound biosynthesis in oats.

Experimental Workflow for this compound Research

The study of this compound as a phytoalexin typically follows a structured experimental workflow.

Caption: A generalized experimental workflow for studying this compound as a phytoalexin.

Logical Relationship: Stress and this compound Accumulation

The relationship between stress induction and the accumulation of this compound is a classic example of an induced plant defense response.

Caption: Logical relationship between stress induction and the defensive response of this compound.

Conclusion

This compound is a critical component of the oat's inducible defense system, acting as a potent phytoalexin against fungal pathogens. Its biosynthesis is tightly regulated and rapidly activated upon pathogen recognition, leading to its accumulation at the site of infection. The detailed understanding of its biochemical pathway, the signaling network that controls its production, and its antifungal properties provides a solid foundation for further research. For drug development professionals, this compound and its derivatives represent promising lead compounds for the development of novel antifungal agents. The methodologies outlined in this guide provide a practical framework for the continued investigation of this fascinating natural product and its role in plant immunity.

References

- 1. Research Portal [researchportal.murdoch.edu.au]

- 2. Frontiers | A Short Review of Anti-Rust Fungi Peptides: Diversity and Bioassays [frontiersin.org]

- 3. sciforum.net [sciforum.net]

- 4. Frontiers | Extracellular ATP activates MAPK and ROS signaling during injury response in the fungus Trichoderma atroviride [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Avenanthramide A and its Derivatives in Oat Cultivars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenanthramides (AVNs), a unique group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.), have garnered significant scientific interest due to their potent antioxidant, anti-inflammatory, and antiproliferative properties.[1][2][3] This technical guide provides a comprehensive overview of Avenanthramide A and its derivatives, focusing on their distribution in various oat cultivars, detailed experimental protocols for their analysis, and the molecular signaling pathways through which they exert their biological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of these natural compounds.

Introduction to Avenanthramides

Avenanthramides are amides formed between an anthranilic acid derivative and a hydroxycinnamic acid derivative.[1] The most abundant and well-studied AVNs are this compound (AVN A), B (AVN B), and C (AVN C).[1] These correspond to the condensation of 5-hydroxyanthranilic acid with p-coumaric acid, ferulic acid, and caffeic acid, respectively.[1] Originally identified as phytoalexins produced by oats in response to fungal pathogens, AVNs are now recognized for their significant health-promoting bioactivities.[1][4] Their unique chemical structure contributes to their potent antioxidant capacity, which is often greater than that of other phenolic antioxidants like caffeic acid.[5]

Avenanthramide Content in Oat Cultivars

The concentration of avenanthramides varies significantly among different oat cultivars, and is also influenced by environmental conditions and growth stage.[6][7] This variability is a critical consideration for the selection of oat lines in functional food development and for the extraction of AVNs for pharmaceutical applications.

Table 1: Total Avenanthramide Content in Various Oat Cultivars

| Oat Cultivar | Total Avenanthramide Content (mg/kg dry weight) | Reference |

| 'Avetron' | 26.7 ± 1.44 | [6] |

| 'Viviana' | 185 ± 12.5 | [6] |

| Five Cultivar Range | 25 to 407 | [6] |

| 'Numbat' (naked oat) | 586 | [8] |

| A. sterilis (wild hexaploid) | up to 1825 | [8] |

| 'Korok' | 84.9 | [7] |

| 'Raven' | 106.3 | [7] |

| Five Cultivar Average | 116 - 123 | [7] |

Table 2: Content of Major Avenanthramides (A, B, and C) in Finnish Oat Cultivars (mg/kg)

| Cultivar | AVN 2p (A) | AVN 2f (B) | AVN 2c (C) | Total AVNs | Reference |

| Akseli | 2.5 ± 0.2 | 1.8 ± 0.1 | 1.3 ± 0.1 | 35.5 ± 1.9 | [9] |

| Avetron | 2.1 ± 0.1 | 1.4 ± 0.1 | 1.0 ± 0.1 | 26.7 ± 1.4 | [9] |

| Donna | 4.8 ± 0.3 | 3.2 ± 0.2 | 2.2 ± 0.1 | 63.6 ± 3.8 | [9] |

| Mirella | 4.0 ± 0.3 | 2.7 ± 0.2 | 1.9 ± 0.1 | 55.4 ± 3.6 | [9] |

| Roope | 3.5 ± 0.2 | 2.4 ± 0.1 | 1.7 ± 0.1 | 48.0 ± 2.6 | [9] |

| Veli | 2.8 ± 0.2 | 1.9 ± 0.1 | 1.4 ± 0.1 | 39.5 ± 2.2 | [9] |

| Viviana | 13.9 ± 0.9 | 9.3 ± 0.6 | 6.5 ± 0.4 | 185.0 ± 12.5 | [9] |

| Wolmari | 4.0 ± 0.3 | 2.7 ± 0.2 | 1.9 ± 0.1 | 54.8 ± 3.4 | [9] |

Experimental Protocols

Extraction of Avenanthramides from Oat Samples

The efficient extraction of AVNs is the first crucial step for their analysis and purification. Several methods have been reported, with variations in solvent type, temperature, and extraction time.[10][11]

Protocol 1: Simplified Single Extraction Method [10][12][13]

This protocol is optimized for efficiency without compromising extraction yield.

-

Sample Preparation: Mill oat grain samples to pass through a 0.5 mm sieve.

-

Extraction:

-

Weigh approximately 0.25 g of the milled oat sample into a suitable extraction tube.

-

Add 15 mL of 80% ethanol.

-

Maintain a solid-to-solvent ratio of 1:60 (g/mL).

-

Extract for 60 minutes at 50°C with agitation (e.g., using an orbital shaker).

-

-

Sample Clarification:

-

Centrifuge the extract to pellet the solid material.

-

Filter the supernatant through a 0.45 µm PTFE membrane filter prior to HPLC analysis.

-

Protocol 2: Methanol-Based Extraction for HPLC Analysis [9]

-

Sample Preparation: Mill husked oat samples.

-

Extraction:

-

Weigh 5.0 g of the milled sample.

-

Add 35 mL of 80% methanol and stir for 30 minutes at room temperature using a magnetic stirrer.

-

Repeat the extraction step.

-

-

Concentration:

-

Centrifuge the samples (e.g., 10 min at 600g).

-

Combine the supernatants and dry under reduced pressure at a temperature not exceeding 40°C.

-

-

Final Preparation:

-

Dissolve the dried extract in 2 mL of methanol.

-

Filter through a PTFE membrane filter before HPLC analysis.

-

Quantification of Avenanthramides by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of individual avenanthramides.

HPLC System and Conditions (Example) [9]

-

Column: Phenomenex Kinetex C18 (100 × 3.0 mm; 5 µm i.d.; 100 Å)

-

Column Temperature: 35°C

-

Mobile Phase:

-

A: 0.05 M phosphate buffer (pH 2.4)

-

B: Methanol

-

-

Gradient:

-

5–60% B in 50 min

-

60–90% B in 6 min

-

-

Flow Rate: 0.6 mL/min

-

Detection: UV detector at 350 nm

-

Quantification: Based on calibration curves of authentic standards for AVN A, B, and C. Other AVNs can be semi-quantified using the calibration curve of a structurally similar standard.[10]

In Vitro Antioxidant Activity Assays

The antioxidant properties of avenanthramides can be evaluated using various established assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][14]

-

Prepare a stock solution of the avenanthramide extract or pure compound in methanol.

-

Prepare a methanolic solution of DPPH.

-

In a microplate, mix various concentrations of the sample with the DPPH solution.

-

Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.[5][14]

Ferric Reducing Antioxidant Potential (FRAP) Assay [14]

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.

-

Add the sample (extract or pure compound) to the FRAP reagent.

-

Incubate at 37°C for a specified time.

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (e.g., 593 nm).

-

Quantify the antioxidant capacity by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., FeSO₄·7H₂O).

Signaling Pathways Modulated by Avenanthramides

Avenanthramides exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress response.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory properties of avenanthramides are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[15] Avenanthramides have been shown to inhibit the activation of IKKβ, a key kinase in the NF-κB pathway, which in turn prevents the phosphorylation and subsequent degradation of IκBα.[16][17] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.[18]

References

- 1. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. In vitro antioxidant activity and antigenotoxic effects of avenanthramides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Avenanthramide - Wikipedia [en.wikipedia.org]

- 16. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Avenanthramide A using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids primarily found in oats (Avena sativa) that have garnered significant interest due to their potent antioxidant, anti-inflammatory, and anti-atherogenic properties.[1] Avenanthramide A (AVN A), along with AVNs B and C, is one of the most abundant and biologically active of these compounds.[2] Accurate and precise quantification of AVN A in various matrices, including raw materials, extracts, and finished products, is crucial for quality control, formulation development, and pharmacological studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC method, including chromatographic conditions and method validation data, compiled from various established protocols.[3][4][5]

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100/1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 100 x 3.0 mm, 5 µm; or Agilent Eclipse XDB-C18, 150 x 4.6 mm, 5 µm)[2][3][6] |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 2.4) or 3% Acetic Acid in Water[2][3][6] |

| Mobile Phase B | Methanol or Acetonitrile[2][6][7] |

| Gradient Elution | A common gradient starts with a low percentage of mobile phase B, gradually increasing to elute the analyte. For example: 5-60% B in 50 min, then to 90% B in 6 min.[2][6] Another example is 0-10% B over 4 min, then 10-55% B over 11 min.[3] |

| Flow Rate | 0.6 - 1.0 mL/min[2][6][8] |

| Column Temperature | 35 - 40 °C[2][3][6] |

| Injection Volume | 20 µL[8] |

| Detection Wavelength | Diode Array Detector (DAD) at 350 nm[2][6] |

| Run Time | Approximately 40-60 minutes, depending on the gradient program[2][6][8] |

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (R²) | ≥ 0.999[3][4] |

| Concentration Range | 0.5 - 50 mg/kg[3][4] |

| Limit of Detection (LOD) | 0.01 - 0.21 mg/kg[3][4] |

| Limit of Quantification (LOQ) | 0.02 - 0.64 mg/kg[3][4] |

| Intra-day Accuracy (%) | 90.7 - 103.8%[3][4] |

| Inter-day Accuracy (%) | 90.4 - 107.9%[3][4] |

| Intra-day Precision (%RSD) | 1.5 - 4.9%[3][4] |

| Inter-day Precision (%RSD) | 2.2 - 4.8%[3][4] |

Experimental Protocols

This section provides detailed protocols for sample preparation, standard solution preparation, and the HPLC analysis workflow.

Sample Preparation: Extraction of this compound from Oat Samples

This protocol is adapted from established methods for extracting avenanthramides from milled oat samples.[2][6][9]

Materials:

-

Milled oat sample

-

80% Methanol (HPLC grade)

-

Centrifuge

-

Magnetic stirrer or orbital shaker

-

Rotary evaporator

-

0.22 or 0.45 µm PTFE syringe filters

Procedure:

-

Weigh approximately 5.0 g of the milled oat sample into a centrifuge tube.

-

Add 35 mL of 80% methanol to the tube.

-

Agitate the mixture for 30 minutes at room temperature using a magnetic stirrer or orbital shaker.

-

Centrifuge the mixture at approximately 600 x g for 10 minutes.

-

Carefully decant the supernatant into a collection flask.

-

Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants from both extractions.

-

Dry the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of methanol.

-

Filter the reconstituted extract through a 0.22 or 0.45 µm PTFE syringe filter into an HPLC vial.

Preparation of Standard Solutions

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol in a volumetric flask to achieve the desired concentration.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve. A typical concentration range would be 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL.[7]

-

Store the standard solutions at -20°C in the dark. Avenanthramide solutions in organic solvents like ethanol and DMSO are generally stable.[10]

HPLC Analysis Protocol

Procedure:

-

Set up the HPLC system according to the conditions outlined in Table 1 .

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.

-

Inject the prepared sample extracts. It is recommended to inject a blank (methanol) and a standard periodically to check for carryover and system stability.

-

Integrate the peak area corresponding to this compound in the chromatograms. The retention time for AVN A is typically around 15.5 minutes under certain conditions, but will vary based on the specific method.[8]

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Method Validation

Caption: Key parameters in HPLC method validation.

References

- 1. Avenanthramide - Wikipedia [en.wikipedia.org]

- 2. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.dongguk.edu [pure.dongguk.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. odr.chalmers.se [odr.chalmers.se]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes & Protocols: Extraction of Avenanthramides from Oat Samples

Introduction

Avenanthramides (AVAs) are a group of phenolic alkaloids found uniquely in oats (Avena sativa L.) that have garnered significant interest from researchers and drug development professionals due to their potent antioxidant, anti-inflammatory, and anti-proliferative properties.[1][2] These compounds consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative.[3] They are broadly classified into two types: C-type, with a single double bond, and A-type, with two double bonds.[4][5] The most commonly quantified AVAs include types 2c, 2p, and 2f.[6]

Accurate and efficient extraction from oat samples is a critical first step for the analysis, quantification, and isolation of AVAs for further research and development. This document provides detailed protocols and comparative data to guide scientists in selecting and performing the optimal extraction methodology for their specific needs.

Experimental Protocols

Several methods for the extraction of Avenanthramide A and other AVAs have been established, primarily utilizing alcohol-based solvents. The choice of method can depend on the desired efficiency, speed, and available equipment. Below are detailed protocols for common extraction techniques.

Protocol 1: Methanol-Based Extraction

This protocol is adapted from methods that prioritize high recovery of a broad spectrum of AVAs.[7][8][9]

Materials and Equipment:

-

Milled oat samples (flour or bran, passed through a 0.5 mm sieve)

-

80% Methanol (v/v) in water (HPLC grade)

-

Magnetic stirrer or orbital shaker

-

Centrifuge and centrifuge tubes (50 mL)

-

Rotary evaporator or vacuum centrifuge

-

Methanol (for reconstitution)

-

0.22 µm PTFE membrane filters

Procedure:

-

Weigh 5.0 g of the milled oat sample into a 50 mL centrifuge tube.[7][8][9]

-

Agitate the mixture using a magnetic stirrer or orbital shaker for 30 minutes at room temperature.[7][8][9]

-

Centrifuge the suspension for 10 minutes at approximately 600-1600 x g to pellet the solid material.[7][8][9]

-

Carefully decant the supernatant into a collection flask.

-

To maximize yield, repeat the extraction (steps 2-5) on the remaining pellet with a fresh aliquot of 80% methanol and combine the supernatants.[7][9]

-

Dry the pooled supernatant under reduced pressure using a rotary evaporator. Ensure the temperature does not exceed 40°C.[7][8][9]

-

Reconstitute the dried extract in 2 mL of methanol.[7][8][9]

-

Filter the reconstituted solution through a 0.22 µm PTFE filter prior to HPLC or UPLC-MS analysis.[7]

Protocol 2: Simplified Ethanol-Based Extraction

This simplified method uses a single extraction step with 80% ethanol, which has been shown to provide equivalent extractability to more time-consuming triplicate extractions for many applications.[6][10]

Materials and Equipment:

-

Milled oat samples

-

80% Ethanol (v/v) in water

-

Shaking water bath or orbital shaker

-

Centrifuge and centrifuge tubes

-

Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator)

-

Methanol or mobile phase for reconstitution

Procedure:

-

Weigh 0.25 g or 0.5 g of the milled oat sample into a centrifuge tube.[6]

-

Add the appropriate volume of 80% ethanol to achieve a solid-to-solvent ratio of 1:60 (g/mL). For a 0.25 g sample, this would be 15 mL.[6][10]

-

Incubate and shake the mixture for 60 minutes at 50°C.[6][10]

-

Centrifuge the sample to pellet the oat material.

-

Collect the supernatant.

-

Evaporate the solvent to dryness.

-

Reconstitute the extract in a known volume of a suitable solvent for analysis.

Protocol 3: Buffered Ethanol Extraction

This method uses a buffered solvent system, which has been reported in various studies, although some research suggests it may yield lower AVA concentrations than non-buffered ethanol.[6][11][12]

Materials and Equipment:

-

Milled oat samples

-

Extraction Solvent: 80% ethanol containing 10 mM phosphate buffer (pH adjusted to 2.8 before mixing with ethanol).[6][12]

-

Sonicator

-

Shaker

-

Centrifuge and centrifuge tubes

Procedure:

-

Weigh 2 g of the oat powder into a centrifuge tube.[12]

-

Add 20 mL of the buffered 80% ethanol solvent.[12]

-

Sonicate the mixture for 10 minutes, followed by shaking for an additional 10 minutes.[12]

-

Centrifuge the suspension at 4,000 rpm for 5 minutes.[12]

-

Transfer the supernatant to a collection flask.

-

Repeat the extraction process on the pellet three times or until the extract becomes colorless.[12]

-

Pool the supernatants and concentrate them using an evaporator.

Data Presentation: Quantitative Summary

The concentration of Avenanthramides can vary significantly based on the oat cultivar, processing methods, and the extraction protocol used.[1]

Table 1: Comparison of Extraction Solvents and Methods

| Method/Solvent | Key Parameters | Outcome | Reference |

|---|---|---|---|

| 80% Methanol | Dual extraction, 30 min each, room temp. | Effective for extracting a range of AVAs. | [7][8] |

| 70% Methanol | 55°C, 165 min | Identified as optimal conditions in one response surface methodology study. | [6] |

| 80% Ethanol | Single extraction, 1:60 g/mL ratio, 50°C, 60 min | Yielded the same AVA concentration as triplicate extractions, offering a simplified and faster protocol. | [6][10] |

| 80% Buffered Ethanol (pH 2.8) | Triplicate extraction, 50°C | Extracted significantly less AVAs compared to 80% ethanol without buffer. | [6][10] |

| Pressurized Hot Water (PHWE) | Elevated temperature and pressure | Investigated as a greener, food-compatible alternative to solvent extraction. |[13] |

Table 2: Avenanthramide Content in Various Oat Products

| Oat Product/Cultivar | Avenanthramide Type(s) | Concentration Range (µg/g) | Reference |

|---|---|---|---|

| Commercial Sprouted Oat Products | Total A-type AVAs | 7.85 to 133.3 | [5][14] |

| Various Oat Products | Total AVAs | 2 to 82 | [11] |

| Gyllenhammar havregryn | AV C, A, B | 22.3, 16.7, 21.5 | [1] |

| Axa havegryn | AV C, A, B | 28.0, 26.1, 27.0 | [1] |

| Ekologiska havregryn | AV C, A, B | 40.1, 32.1, 33.0 | [1] |

| Selected Oat Varieties | Total AVAs | 36.0 to 302.5 |[2] |

Visualization of Workflows

General Extraction and Analysis Workflow

The following diagram illustrates the standard workflow from sample preparation to final analysis for this compound extraction.

Caption: General workflow for Avenanthramide extraction and analysis.

Decision Logic for Extraction Method Selection

This diagram provides a logical flow for selecting an appropriate extraction protocol based on experimental goals.

Caption: Decision tree for selecting an AVA extraction method.

References

- 1. odr.chalmers.se [odr.chalmers.se]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. profiles.ncat.edu [profiles.ncat.edu]

- 6. Simplified Analysis and Expanded Profiles of Avenanthramides in Oat Grains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of avenanthramides in oat products and estimation of avenanthramide intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of avenanthramide and other phenolic compounds in oats and sprouted oats and their antimicrobial properties against Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Extraction of avenanthramides from oats (Avena sativa) using pressurized hot water extraction | LUP Student Papers [lup.lub.lu.se]

- 14. pubs.acs.org [pubs.acs.org]

Protocol for the Isolation of Pure Avenanthramide A

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Avenanthramides (AVAs) are a group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). They consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative by an amide bond. Avenanthramide A, specifically, is comprised of p-coumaric acid and 5-hydroxyanthranilic acid. AVAs, including this compound, have garnered significant interest from the scientific community due to their potent antioxidant and anti-inflammatory properties.[1][2] These bioactivities suggest potential therapeutic applications in the management of various inflammatory conditions and cerebrovascular diseases.[1] This document provides a detailed protocol for the isolation of pure this compound from oats, intended for use in research and drug development.

Principle

The isolation of pure this compound is a multi-step process that begins with the extraction of total avenanthramides from oat groats or bran. This is followed by a purification step using preparative high-performance liquid chromatography (preparative HPLC) to separate the individual AVA congeners. The purity of the isolated this compound is then assessed using analytical HPLC or UPLC-MS.

Experimental Protocols

Extraction of Total Avenanthramides (TAVNE)

This protocol is adapted from established methods for the broad-spectrum extraction of avenanthramides.[3][4]

Materials:

-

Milled oat samples (groats or whole grain), passed through a 0.5 mm sieve

-

80% Methanol (HPLC grade)

-

Centrifuge

-

Rotary evaporator or vacuum centrifuge

-

Vortex mixer

-

Orbital shaker

-

Centrifuge tubes (50 mL)

-

Collection flask

Procedure:

-

Sample Preparation: Weigh 5.0 g of milled oat flour into a 50 mL centrifuge tube.[3]

-

Solvent Addition: Add 35 mL of 80% methanol to the tube.[3]

-

Extraction: Secure the tube on an orbital shaker and agitate for 30 minutes at room temperature.[3]

-

Centrifugation: Centrifuge the mixture at 1,600 x g for 10 minutes to pellet the solid material.[3]

-

Supernatant Collection: Carefully decant the supernatant into a clean collection flask.[3]

-

Re-extraction: Repeat steps 2-5 with the remaining pellet to maximize the yield, combining the supernatants.[3]

-

Solvent Evaporation: Dry the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3]

-

Reconstitution: Dissolve the dried extract in 2 mL of methanol. This solution is the total avenanthramide extract (TAVNE), ready for purification.[3]

Purification of this compound via Preparative HPLC

This protocol outlines the separation of this compound from the TAVNE using preparative HPLC.

Equipment and Materials:

-

Preparative HPLC system with a Diode Array Detector (DAD) or UV detector

-

C18 stationary phase column (preparative scale)

-

Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

-

Total Avenanthramide Extract (TAVNE)

-

Fraction collector

-

0.22 µm PTFE syringe filter

Procedure:

-

Sample Preparation: Filter the TAVNE through a 0.22 µm PTFE syringe filter.[3]

-

System Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).[3]

-

Injection: Inject a suitable volume of the filtered TAVNE onto the column.

-

Elution Gradient: Apply a linear gradient to gradually increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 70% B over 60 minutes. This gradient must be optimized to achieve separation of this compound from other closely related AVAs.[3]

-

Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 340 nm) and collect fractions corresponding to the chromatographic peaks using a fraction collector. This compound will elute as a distinct peak.[3]

-

Purity Analysis: Analyze the collected fractions corresponding to the target peak using analytical HPLC-MS to confirm the identity (via mass-to-charge ratio) and purity of this compound.[3]

-

Pooling and Drying: Pool the pure fractions and evaporate the solvent to obtain isolated this compound.[3]

Purity Assessment by Analytical HPLC

System:

-

Agilent 1100 series HPLC or equivalent with a DAD.[5]

-

Analytical C18 column (e.g., Phenomenex Kinetex C18, 100 × 3.0 mm; 5 μm).[5]

Mobile Phase:

Gradient:

Flow Rate: 0.6 mL/min.[5] Detection: 350 nm.[5]

Data Presentation

Table 1: Quantitative Data for Avenanthramide Extraction and Purification

| Parameter | Value | Reference |

| Starting Material | 5.0 g milled oat flour | [3] |

| Extraction Solvent | 80% Methanol | [3] |

| Total Avenanthramide Yield (from extract) | Varies by oat cultivar (26.7 to 185 mg/kg) | [5] |

| Preparative HPLC Column | C18 Stationary Phase | [3] |

| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | [3] |

| Detection Wavelength | 340 nm | [3] |

| Purity of Isolated this compound | >95% (goal) | N/A |

| Expected Recovery from Preparative HPLC | 70-90% (illustrative) | N/A |

Note: The yield of total avenanthramides can vary significantly depending on the oat cultivar. The purity and recovery of this compound from preparative HPLC are dependent on the optimization of the method and the specific equipment used.

Visualizations

Caption: Workflow for the isolation of pure this compound.

Caption: this compound modulation of the PI3K/AKT signaling pathway.

References